Product packaging for Fmoc-D-norArg(Me,pbf)-OH(Cat. No.:)

Fmoc-D-norArg(Me,pbf)-OH

Cat. No.: B13017692
M. Wt: 648.8 g/mol
InChI Key: MZIOWVCUXXEMLE-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The synthesis of peptides, biopolymers composed of amino acid residues linked by peptide bonds, is a cornerstone of modern biochemical research and drug discovery. The process, however, is complicated by the reactive nature of the amino acid side chains. To control the sequence and ensure the correct formation of peptide bonds, chemists employ protecting groups. These are chemical moieties that temporarily block reactive functional groups, preventing them from participating in unwanted side reactions during synthesis. The strategic use of these protected amino acids is fundamental to the successful construction of well-defined peptide structures.

The specific compound of interest, Fmoc-D-norArg(Me,pbf)-OH, is a protected amino acid derivative. Its name delineates its constituent parts: "Fmoc" (9-fluorenylmethoxycarbonyl) is a protecting group for the α-amino group, "D-norArg" indicates the D-stereoisomer of norarginine, a non-proteinogenic amino acid, "(Me,pbf)" signifies that the guanidino group of norarginine is further protected by both a methyl (Me) group and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, and "-OH" denotes the free carboxylic acid group.

PropertyValue
CAS Number 2044709-93-3
Molecular Formula C34H40N4O7S
Molecular Weight 648.77 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H40N4O7S B13017692 Fmoc-D-norArg(Me,pbf)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H40N4O7S

Molecular Weight

648.8 g/mol

IUPAC Name

(2R)-4-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38(6)32(35)36-16-15-28(31(39)40)37-33(41)44-18-27-24-13-9-7-11-22(24)23-12-8-10-14-25(23)27/h7-14,27-28H,15-18H2,1-6H3,(H2,35,36)(H,37,41)(H,39,40)/t28-/m1/s1

InChI Key

MZIOWVCUXXEMLE-MUUNZHRXSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Origin of Product

United States

Synthetic Methodologies for Fmoc D Norarg Me,pbf Oh and Analogous Derivatives

Stereoselective Synthesis of D-Norarginine Scaffolds

The creation of the D-norarginine scaffold is a foundational step that dictates the final stereochemistry of the molecule. As a non-proteinogenic amino acid, its synthesis relies on asymmetric methods to ensure the desired D-configuration. nih.govthieme-connect.comiese.edu General approaches to asymmetric amino acid synthesis often involve the stereoselective hydrogenation of dehydroamino acid precursors catalyzed by chiral rhodium(I) complexes. nih.gov Another powerful strategy is the enantioselective enzyme-catalyzed ester cleavage of a prochiral substrate, which can yield enantiomerically pure building blocks. acs.orgacs.org For the synthesis of arginine analogs, a common route involves the guanidinylation of the side chain of a suitable precursor, such as ornithine. nih.gov In the case of D-norarginine, this would entail starting with a D-configured ornithine derivative with a shortened side chain. The stereocenter is thus established early in the synthesis, and subsequent steps are designed to preserve its integrity.

Strategies for Guanidine N-Methylation and Sulfonylation on the D-Norarginine Core

A key feature of the target molecule is the N-methylated guanidino group. The introduction of this methyl group can be approached in several ways. One strategy involves the direct methylation of a protected arginine analog. acs.orgnih.gov However, this can sometimes lead to a mixture of methylated products. A more controlled approach involves the construction of the methylated guanidino moiety from a primary amine. For instance, a protected D-ornithine derivative can be reacted with a pre-methylated guanidinylating agent. nih.govresearchgate.netresearchgate.net

The sulfonylation of the guanidino group with the Pbf protecting group is a critical step to modulate its basicity and improve solubility in organic solvents for subsequent reactions. omizzur.com This is typically achieved by reacting the guanidino group with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) under basic conditions. chemicalbook.com The timing of this step relative to N-methylation is crucial to avoid unwanted side reactions.

Protecting Group Introduction and Stability Considerations

The use of orthogonal protecting groups is central to the successful synthesis of complex molecules like Fmoc-D-norArg(Me,pbf)-OH. These groups must be stable under various reaction conditions and selectively removable without affecting other parts of the molecule. omizzur.com

The Fmoc group is a widely used protecting group for the α-amino function in peptide synthesis due to its base-lability. nih.govresearchgate.netscispace.comacs.org It is typically introduced by reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. chemicalbook.com The Fmoc group is stable to the acidic conditions often used to remove other protecting groups, making it an excellent choice for an orthogonal protection strategy. nih.gov

The Pbf group is a standard choice for protecting the guanidino side chain of arginine and its analogs in Fmoc-based solid-phase peptide synthesis (SPPS). omizzur.comresearchgate.net It is sufficiently stable to the basic conditions used for Fmoc removal but can be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA). researchgate.netgoogle.com The electron-rich nature of the pentamethyldihydrobenzofuran ring system enhances the acid lability of the sulfonyl group compared to older protecting groups like tosyl (Tos) or pentamethylchroman-6-sulfonyl (Pmc). ub.edu

Optimization of Reaction Conditions for Derivatization Efficiency

Optimizing reaction conditions is paramount to maximize yields and minimize side reactions. For the coupling of protected amino acids in peptide synthesis, the choice of solvent and coupling reagents is critical. While N,N-dimethylformamide (DMF) is a common solvent, alternatives like N-butylpyrrolidinone (NBP) have been explored to address issues such as δ-lactam formation in arginine derivatives. rsc.org The use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® can significantly improve coupling efficiency. rsc.org Temperature also plays a crucial role; for instance, performing couplings at elevated temperatures can help overcome steric hindrance, but it can also increase the risk of side reactions. rsc.org

Challenges in Monomer Synthesis and Methodological Advancements

The synthesis of complex monomers like this compound is not without its challenges. One significant issue with arginine derivatives is the potential for δ-lactam formation, which leads to the irreversible inactivation of the amino acid. rsc.orgresearchgate.net This is particularly problematic during the activation of the carboxylic acid for peptide coupling. researchgate.net The steric bulk of the Pbf group and the N-methyl group can also hinder reaction rates, necessitating more forceful coupling conditions or longer reaction times, which in turn can lead to other side reactions like racemization. nih.govnih.gov

Recent advancements have focused on developing more acid-labile protecting groups for the guanidino function, such as the 1,2-dimethylindole-3-sulfonyl (MIS) group, to allow for milder deprotection conditions. ub.edu Furthermore, novel on-resin methylation strategies are being developed to streamline the synthesis of N-methylated amino acids. google.comgoogle.com These methodological improvements are crucial for making complex monomers like this compound more accessible for their use in the synthesis of advanced peptide-based therapeutics and research tools.

Mitigating Undesired Byproduct Formation (e.g., δ-Lactam Formation)

A significant challenge in the incorporation of arginine and its analogs into a peptide chain is the intramolecular cyclization of the activated amino acid, which leads to the formation of a δ-lactam. This side reaction renders the amino acid derivative inactive for coupling, resulting in lower yields and the generation of deletion sequences, where the arginine residue is missing from the final peptide. csic.esrsc.org The guanidino group of arginine, even when protected, can facilitate this intramolecular nucleophilic attack on the activated carboxylate, forming a stable six-membered ring. researchgate.net

The protection of the guanidino group is a primary strategy to prevent this side reaction. researchgate.net The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a common choice for this purpose in Fmoc-based SPPS. sigmaaldrich.comsigmaaldrich.com However, even with Pbf protection, the risk of δ-lactam formation is not entirely eliminated, especially under certain reaction conditions. csic.es

Research into the synthesis of Fmoc-Arg(Pbf)-OH has identified several strategies to minimize this unwanted byproduct. One effective approach is the use of in situ activation. Instead of pre-activating the amino acid with a coupling reagent before addition to the resin-bound peptide, the protected amino acid and an activating agent like OxymaPure are added to the resin, and the activation is initiated by the subsequent addition of a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide (DIC). csic.esrsc.org This method reduces the time the activated amino acid spends in solution, thereby decreasing the opportunity for intramolecular cyclization.

Another strategy involves careful control of the reaction temperature. While higher temperatures can accelerate coupling, they can also increase the rate of δ-lactam formation. csic.es Therefore, optimizing the temperature profile for both activation and coupling is crucial. For instance, a strategy for coupling Fmoc-Arg(Pbf)-OH involves adding the amino acid and activating agent to the resin, allowing the temperature to equilibrate (e.g., at 45°C), and then adding the DIC in portions. csic.esrsc.org This approach helps to balance the competing reactions of coupling and lactam formation.

StrategyDescriptionKey Findings/AdvantagesReference
In Situ ActivationActivation of the amino acid occurs in the presence of the resin-bound peptide, minimizing the time the activated species is in solution.Significantly reduces the formation of δ-lactam, leading to higher yields and purity. csic.esrsc.org
Temperature ControlOptimizing the reaction temperature to favor coupling over side reactions.Can improve the efficiency of coupling while managing the rate of byproduct formation. csic.es
Alternative Protecting GroupsUtilizing different protecting groups for the guanidino function, such as NO2.Can offer enhanced stability against lactam formation, though cleavage conditions may differ. researchgate.net

Investigation of Alternative Solvent Systems for Enhanced Yields and Purity

One such alternative that has been explored for the synthesis of arginine-containing peptides is N-butylpyrrolidinone (NBP). csic.esrsc.org NBP has been shown to be a viable replacement for DMF, but its higher viscosity can impede the penetration of the coupling cocktail into the resin, potentially exacerbating issues like δ-lactam formation. csic.esrsc.org Strategies to overcome this include elevating the temperature to reduce viscosity and facilitate diffusion. csic.esrsc.org

Binary solvent mixtures have also been investigated as a means to fine-tune the properties of the reaction medium. For example, mixtures of a green solvent with another solvent can enhance the solubility of amino acids and coupling reagents while maintaining good resin-swelling characteristics. iris-biotech.de The choice of solvent can be sequence-dependent, and what works well for one peptide may not be optimal for another. iris-biotech.de

The solubility of the protected amino acid derivative itself is a key consideration. Fmoc-Arg(Pbf)-OH and its analogs must be sufficiently soluble in the chosen solvent system at the required concentration for efficient coupling. csic.es The stability of the protected amino acid in the solvent over time is also a factor, as degradation can lead to impurities in the final product. researchgate.net

Solvent SystemKey CharacteristicsImpact on SynthesisReference
N,N-Dimethylformamide (DMF)Traditional solvent with excellent solvating properties.Effective for most applications but has toxicity concerns. csic.es
N-Butylpyrrolidinone (NBP)A greener alternative to DMF.Higher viscosity can affect reaction kinetics; often used at elevated temperatures. csic.esrsc.org
Binary Mixtures (e.g., DMSO/EtOAc)Combinations of solvents to optimize properties.Can improve solubility and resin swelling, offering a balance of performance and environmental impact. iris-biotech.de
2-Methyltetrahydrofuran (2-MeTHF)A green solvent that has been explored for SPPS.Can be effective, but may require optimization for specific sequences. researchgate.net

Process Intensification Strategies (e.g., Temperature Control, In Situ Activation)

Process intensification in peptide synthesis aims to improve efficiency, reduce waste, and enhance product quality through the application of advanced manufacturing techniques. As mentioned previously, both temperature control and in situ activation are key strategies that fall under this umbrella.

Elevated temperatures are known to accelerate the rates of both coupling and deprotection steps in SPPS, which can significantly shorten cycle times. google.com However, higher temperatures can also promote side reactions, such as racemization and the aforementioned δ-lactam formation. csic.esgoogle.com Therefore, precise temperature control is essential. Modern peptide synthesizers often incorporate heating elements that allow for rapid and uniform temperature changes, enabling the optimization of each step in the synthesis cycle. google.com For challenging couplings, such as those involving sterically hindered amino acids or aggregated sequences, a temporary increase in temperature can be highly beneficial.

In situ activation, as discussed in the context of mitigating byproduct formation, is another powerful process intensification strategy. csic.esrsc.org By generating the reactive species in the presence of the nucleophile (the resin-bound peptide), the lifetime of the highly reactive intermediate is minimized, which in turn reduces the potential for side reactions. This approach not only improves the purity of the final product but can also allow for the use of lower equivalents of the amino acid and coupling reagents, leading to cost savings and reduced waste.

The combination of these strategies can be particularly effective. For example, performing an in situ activation at a carefully controlled elevated temperature can leverage the benefits of accelerated reaction rates while managing the risks of side reactions. csic.esrsc.org Such optimized protocols are crucial for the efficient and high-quality synthesis of complex peptides containing challenging residues like this compound.

StrategyPrincipleAdvantages in Peptide SynthesisReference
Temperature ControlPrecise regulation of reaction temperature for different steps of SPPS.Accelerates reaction rates, improves coupling efficiency for difficult sequences, and can help overcome aggregation. csic.esgoogle.com
In Situ ActivationActivation of the amino acid in the presence of the resin-bound peptide.Minimizes side reactions (e.g., δ-lactam formation), improves purity, and can reduce reagent excess. csic.esrsc.org
Combined StrategiesUtilizing both temperature control and in situ activation in an optimized protocol.Maximizes the benefits of each strategy, leading to faster, cleaner, and more efficient peptide synthesis. csic.esrsc.org

Advanced Solid Phase Peptide Synthesis Spps Methodologies Utilizing Fmoc D Norarg Me,pbf Oh

Strategic Integration of N-Methylated D-Norarginine into Growing Peptide Chains

The primary challenge in integrating N-methylated amino acids, such as N-methylated D-norarginine, is the steric hindrance imposed by the methyl group on the secondary amine. researchgate.net This bulkiness slows down the kinetics of the acylation reaction, often leading to incomplete couplings. cem.com Standard coupling protocols that are efficient for proteinogenic amino acids may prove inadequate, resulting in low purity of the target peptide. researchgate.net

To overcome these hurdles, several strategic approaches are employed:

Extended Coupling Times: Allowing the reaction to proceed for longer durations can help drive the sluggish coupling to completion.

Double or Triple Couplings: Repeating the coupling step with a fresh portion of the activated amino acid and reagents is a common strategy to maximize the acylation of all available free amines on the resin. researchgate.net

Use of High-Potency Reagents: Employing more powerful activating agents is crucial for overcoming the steric barrier. Reagents known for their high reactivity in hindered couplings are often required. researchgate.netpeptide.com

Elevated Temperatures: Increasing the reaction temperature can enhance the reaction kinetics, a principle leveraged in microwave-assisted peptide synthesis (MAPS). cem.comrsc.org

The synthesis of peptides rich in N-methylated amino acids is particularly challenging, with deletions being more frequent at positions adjacent to sterically demanding residues like N(Me)-Arg. researchgate.net Therefore, careful monitoring of coupling completion (e.g., via a Kaiser test) and the implementation of these optimized strategies are critical for the successful synthesis of peptides containing Fmoc-D-norArg(Me,pbf)-OH.

Coupling Reagent Selection and Optimization for Efficient Amide Bond Formation

The choice of coupling reagent is arguably the most critical factor for the successful incorporation of sterically hindered residues like this compound. bachem.com The reagent's role is to activate the carboxylic acid group of the incoming amino acid, transforming it into a highly reactive species capable of forming an amide bond with the N-terminal amine of the growing peptide chain. bachem.com For N-methylated residues, the efficiency of this activation and the subsequent acylation step is severely tested.

Diisopropylcarbodiimide (DIC) is a widely used carbodiimide-based activating agent in SPPS. peptide.com A key advantage of DIC over the traditional dicyclohexylcarbodiimide (B1669883) (DCC) is the solubility of its urea (B33335) byproduct (diisopropylurea) in common SPPS solvents like dimethylformamide (DMF), which facilitates its removal during washing steps. peptide.combachem.com

When used alone, carbodiimides can lead to side reactions and racemization. peptide.com Therefore, they are almost always used in combination with an auxiliary nucleophile or additive. The combination of DIC with such additives remains a robust and effective method, particularly when base-free conditions are needed to minimize racemization of sensitive residues. bachem.com For the incorporation of this compound, a DIC-mediated strategy would rely heavily on the performance of the chosen additive.

To enhance coupling efficiency and suppress side reactions, carbodiimides are paired with additives, and standalone uronium or phosphonium (B103445) salt reagents have been developed. merckmillipore.com

HOBt (1-Hydroxybenzotriazole): For decades, HOBt has been the standard additive used with carbodiimides. peptide.com It reacts with the activated amino acid to form an OBt active ester, which is highly reactive and helps minimize racemization. merckmillipore.comacs.org However, due to its classification as a potential explosive, safer alternatives have been sought. merckmillipore.com

OxymaPure (Ethyl cyano(hydroxyimino)acetate): OxymaPure has emerged as a superior, non-explosive replacement for HOBt. merckmillipore.comacs.org It has a pKa similar to HOBt but often provides better coupling efficiency and lower racemization, especially in challenging syntheses. merckmillipore.com Studies comparing OxymaPure with HOBt in the synthesis of peptides containing methylated residues have shown that OxymaPure/DIC activation consistently yields better results. merckmillipore.com

Uronium/Phosphonium Salts: These reagents, such as HBTU, TBTU, and PyBOP, combine the activating functions of HOBt and a carbodiimide-like moiety into a single molecule. bachem.commerckmillipore.com They are known for high coupling rates and are well-suited for most standard couplings. bachem.com However, for particularly difficult couplings like those involving N-methylated amino acids, even more potent reagents are often necessary. researchgate.netpeptide.com PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are effective but are increasingly being replaced by safer Oxyma-based or more potent HOAt-based reagents. bachem.comoxymapure.com For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), an aminium salt derived from HOAt, is noted for its high efficiency in hindered couplings. bachem.comnih.gov

Reagent/AdditiveTypeKey CharacteristicsApplication Notes for Hindered CouplingsCitations
DIC Carbodiimide (B86325)Forms soluble urea byproduct.Used with additives to improve efficiency and reduce racemization. peptide.combachem.com
HOBt AdditiveTraditional standard; effective at reducing racemization.Potential safety concerns (explosive properties). peptide.commerckmillipore.com
OxymaPure AdditiveNon-explosive HOBt alternative; high reactivity.Often outperforms HOBt, especially with DIC for methylated residues. merckmillipore.comacs.orgoxymapure.com
HBTU / TBTU Uronium SaltCommon, effective for standard couplings.May be insufficient for highly hindered N-methylated residues. bachem.commerckmillipore.com
PyBOP Phosphonium SaltEffective for difficult couplings.Can be replaced by PyAOP for improved performance with N-methyl amino acids. researchgate.netpeptide.commerckmillipore.com
HATU / PyAOP Aminium / Phosphonium SaltHighly potent reagents based on HOAt.Considered among the most effective for coupling N-methyl amino acids. researchgate.netpeptide.combachem.com

Reaction Condition Optimization for Challenging Amino Acid Incorporations

Beyond the choice of reagents, the physical and environmental conditions of the reaction play a crucial role in the success of incorporating this compound. Solvent choice and temperature modulation are key levers for optimizing these difficult couplings.

The solid-phase synthesis occurs within a swollen polymer matrix, making the choice of solvent critical. The solvent must effectively solvate the growing peptide chain and allow reagents to penetrate the resin beads. merckmillipore.com

DMF (N,N-Dimethylformamide): This is the most common solvent in SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents. merckmillipore.com However, it can slow the rate of carbodiimide activation. merckmillipore.com

NMP (N-Methyl-2-pyrrolidone): NMP is another effective polar aprotic solvent used in SPPS.

NBP (N-Butylpyrrolidinone): NBP has been explored as a greener alternative to DMF. rsc.orgresearchgate.net However, its higher viscosity can impair the diffusion of reagents into the resin, which can be particularly problematic for difficult couplings like the incorporation of Fmoc-Arg(Pbf)-OH. rsc.orgresearchgate.net This issue can be mitigated by increasing the reaction temperature. rsc.org

The ideal solvent should provide excellent swelling for the chosen resin (typically polystyrene), ensure all reactants remain in solution, and facilitate the reaction kinetics. merckmillipore.com

Temperature is a powerful tool for controlling reaction kinetics. For sterically hindered couplings that are slow at room temperature, increasing the temperature can provide the necessary energy to overcome the activation barrier, leading to faster and more complete reactions. rsc.org

A study on the incorporation of the similarly challenging Fmoc-Arg(Pbf)-OH residue using NBP as a solvent found that elevating the temperature to 45 °C was a cornerstone of their successful strategy. rsc.orgresearchgate.net This temperature increase served a dual purpose: it reduced the viscosity of the NBP solvent, facilitating better penetration of the coupling cocktail into the resin, and it directly accelerated the rate of the coupling reaction itself. rsc.org

Microwave-assisted SPPS takes this principle further, using temperatures as high as 90 °C to drive difficult couplings to completion in a matter of minutes. cem.comoxymapure.comnih.gov This technique has proven highly effective for minimizing deletion products during the incorporation of hindered, non-standard amino acids. cem.com

ParameterConditionRationaleImpact on this compound IncorporationCitations
Solvent DMF, NMPGood resin swelling and reagent solubility.Standard choice, provides a reliable reaction environment. merckmillipore.com
NBP"Greener" alternative, higher viscosity.May require elevated temperature to ensure efficient reagent diffusion. rsc.orgresearchgate.net
Temperature Room TemperatureStandard condition for routine couplings.May lead to slow and incomplete reactions for this hindered residue. merckmillipore.com
Elevated (e.g., 45-60 °C)Increases reaction kinetics, reduces solvent viscosity.Significantly improves coupling efficiency and yield. rsc.orgresearchgate.net
Microwave (e.g., 75-90 °C)Rapid, localized heating.Drives difficult couplings to completion quickly, minimizing side reactions. cem.comnih.gov

Stoichiometric Considerations for Reagent Equivalents

In Solid-Phase Peptide Synthesis (SPPS), the stoichiometry of reactants is a critical parameter that directly influences coupling efficiency, and consequently, the purity and yield of the final peptide. The principle involves using an excess of the soluble reagents—the protected amino acid and the activation agents—to drive the reaction on the solid-support to completion. For the incorporation of this compound, a strategic excess is employed to overcome the kinetic challenges associated with solid-phase reactions, such as steric hindrance and potential aggregation of the growing peptide chain.

Typically, the incoming Fmoc-amino acid is used in a 3- to 5-fold molar excess relative to the functional loading capacity of the resin. nih.govuci.edu This ensures that a high concentration of the activated amino acid is available to react with all the free amine groups on the resin-bound peptide. The coupling reagents, which activate the carboxylic acid of the amino acid to facilitate amide bond formation, are used in a corresponding or slightly lower excess. For instance, when using a carbodiimide like Diisopropylcarbodiimide (DIC) in conjunction with an additive such as Oxyma Pure, all three components (this compound, DIC, and Oxyma) might be used in a 5-fold excess over the resin loading. Using an appropriate excess of reagents helps to achieve near-quantitative coupling at each step, which is essential for the synthesis of long or complex peptides.

ReagentTypical Molar Equivalents (relative to resin loading)Purpose
This compound3 - 5Amino acid to be incorporated into the peptide chain.
Coupling Agent (e.g., DIC, HBTU)3 - 5Activates the carboxyl group of the amino acid.
Additive/Base (e.g., Oxyma, HOBt)3 - 5Suppresses racemization and improves coupling efficiency.

Fmoc Deprotection and Orthogonal Side-Chain Deprotection Strategies

Orthogonality in protecting groups is a cornerstone of SPPS, allowing for the selective removal of one type of protecting group while others remain intact. The Fmoc/tBu strategy is a prime example of this principle.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the temporary protecting group for the α-amine of the amino acid. luxembourg-bio.com Its removal is a crucial step that must be performed at the beginning of each coupling cycle. The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.netiris-biotech.de

The mechanism proceeds in two steps:

A mild base, piperidine, abstracts the acidic proton on the 9-position of the fluorene (B118485) ring system. nih.gov

This is followed by a β-elimination reaction, which releases the free amine of the resin-bound peptide, carbon dioxide, and a dibenzofulvene (DBF) intermediate. luxembourg-bio.comnih.gov The DBF is then trapped by the secondary amine to form a stable adduct, which drives the deprotection reaction to completion. nih.gov Alternatives like 4-methylpiperidine (B120128) can also be used and are reported to be as efficient as piperidine. luxembourg-bio.comiris-biotech.de

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a permanent protecting group used for the guanidino function of the arginine side chain. researchgate.net It remains stable during the repetitive base-mediated Fmoc deprotection steps but is designed to be removed during the final cleavage of the peptide from the resin. This cleavage is typically achieved with strong acid treatment, most commonly with trifluoroacetic acid (TFA). researchgate.netpeptide.com

The Pbf group is highly acid-labile and is cleaved more rapidly than older sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). peptide.commerckmillipore.com The final cleavage step involves treating the peptidyl-resin with a "cleavage cocktail," which is predominantly TFA (e.g., 95%). peptide.commerckmillipore.com During this process, reactive cationic species are generated, which can cause side reactions. merckmillipore.com Therefore, scavengers such as water, triisopropylsilane (B1312306) (TIS), and dithiothreitol (B142953) (DDT) are added to the TFA to quench these reactive species and protect sensitive residues. merckmillipore.com The Pbf group has been shown to reduce the levels of tryptophan sulfonation compared to Pmc, making it a preferred choice for synthesizing arginine-containing peptides. merckmillipore.com

Minimization of Epimerization and Racemization During Coupling Cycles

Epimerization, the change in configuration at a single stereocenter, and racemization, the formation of an equal mixture of enantiomers, are significant side reactions in peptide synthesis. dntb.gov.ua Racemization at the α-carbon of the amino acid can occur during the activation step of the coupling reaction. nih.gov This is particularly a concern for amino acids like histidine and cysteine, but can affect any amino acid. peptide.com

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can easily lose its stereochemical integrity. Several strategies are employed to minimize this risk:

Choice of Coupling Reagents : The selection of coupling reagents and additives is critical. The use of carbodiimides like DIC in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is known to suppress racemization effectively. nih.govpeptide.comresearchgate.net Oxyma, in particular, has demonstrated a remarkable capacity to inhibit racemization while maintaining high coupling efficiency. researchgate.net

Pre-activation Time : Minimizing the time between the activation of the amino acid and its addition to the resin can reduce the window for racemization to occur.

Temperature : Performing coupling reactions at controlled, lower temperatures can also help to limit the extent of racemization.

Resin Selection and Loading Parameters for Optimized Peptide Synthesis

The solid support, or resin, is a fundamental component of SPPS, and its properties significantly impact the synthesis outcome. Key considerations include the type of polymer, the linker, and the loading capacity.

Resin Types :

Wang Resin : This is a common choice for the synthesis of peptides with a C-terminal carboxylic acid. Peptides are cleaved from Wang resin using strong acid conditions (e.g., high percentage TFA), which simultaneously removes side-chain protecting groups like Pbf. sigmaaldrich.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions. uci.edupepsynthllp.com This feature is advantageous for preparing protected peptide fragments where the side-chain protecting groups need to remain intact after cleavage from the resin. peptide.com The steric bulk of the 2-chlorotrityl group can also help to inhibit side reactions like diketopiperazine formation at the dipeptide stage. peptide.com

Loading Parameters : Resin loading is defined as the amount of the first amino acid attached per gram of resin, typically expressed in mmol/g. The choice between high-loading and low-loading resin is a critical decision.

Low-Loading Resins (e.g., 0.3-0.6 mmol/g) : These are generally recommended for the synthesis of long or difficult peptide sequences. peptide.combiotage.com The lower density of peptide chains on the resin helps to prevent interchain aggregation and entanglement, which can hinder reagent accessibility and lead to incomplete reactions. biotage.com

High-Loading Resins (e.g., >0.7 mmol/g) : While attractive for potentially increasing the quantity of peptide produced per synthesis, high-loading resins can lead to lower crude purity due to increased aggregation issues, especially for longer peptides. biotage.com

Resin TypeTypical Loading (mmol/g)Cleavage ConditionPrimary Use
Wang Resin0.3 - 1.0Strong Acid (e.g., >90% TFA)Synthesis of C-terminal peptide acids. sigmaaldrich.com
2-Chlorotrityl Chloride Resin0.3 - 1.6Mild Acid (e.g., 1% TFA)Synthesis of protected peptide fragments. uci.edupepsynthllp.com

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